molecular formula C10H9ClO5S B13198099 Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B13198099
M. Wt: 276.69 g/mol
InChI Key: NDFLPQGNTCQSAG-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a chlorosulfonyl group attached to the benzofuran ring, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the reaction of 5-chlorosulfonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:

    Esterification: The reaction of the chlorosulfonyl-substituted benzofuran with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation and esterification processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding benzofuran derivative.

    Oxidation Reactions: The benzofuran ring can undergo oxidation to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate exerts its effects involves the interaction of the chlorosulfonyl group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylate: Similar in structure but with an oxazole ring instead of a benzofuran ring.

    Thiophene Derivatives: Compounds like methyl 5-aryl-3-hydroxythiophene-2-carboxylates share similar reactivity due to the presence of sulfur in the ring.

    Thiazole Derivatives: Compounds such as 2-alkyl/arylamino-5-((6-(4-bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles exhibit diverse biological activities.

Uniqueness

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to the presence of the chlorosulfonyl group attached to the benzofuran ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C10H9ClO5S

Molecular Weight

276.69 g/mol

IUPAC Name

methyl 5-chlorosulfonyl-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9ClO5S/c1-15-10(12)8-5-16-9-3-2-6(4-7(8)9)17(11,13)14/h2-4,8H,5H2,1H3

InChI Key

NDFLPQGNTCQSAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C1C=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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